![molecular formula C8H10O2S B049993 Methyl p-toluenesulfinate CAS No. 672-78-6](/img/structure/B49993.png)
Methyl p-toluenesulfinate
Overview
Description
Synthesis Analysis
Methyl p-toluenesulfinate and its derivatives have been synthesized through various methodologies, including the use of task-specific ionic liquids. For instance, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel ionic liquid, has been synthesized and utilized as a nucleophile in reactions with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (80–93%) in another ionic liquid medium (Kumar & Muthyala, 2011).
Molecular Structure Analysis
The molecular structure of this compound and its related compounds have been elucidated using various spectroscopic techniques. For example, 4-methylanilinium p-toluenesulfonate (PMPT), a newly identified organic nonlinear optical material, was studied using X-ray diffraction, demonstrating its monoclinic system and noncentrosymmetric space group (Shanmugam & Brahadeeswaran, 2012).
Chemical Reactions and Properties
This compound participates in various chemical reactions, serving as a precursor for the synthesis of sulfones, sulfonates, and other functionalized compounds. The compound's reactivity has been explored in the context of shape-selective catalysis in methylation reactions to produce p-xylene, highlighting its role in facilitating the directional conversion of toluene/methanol molecules through selective catalysis (Zhou et al., 2018).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their thermal and mechanical stability, have been studied to assess their suitability for various applications. For example, PMPT crystals were found to be stable up to 199 °C, indicating their potential utility in device fabrications where thermal stability is required (Shanmugam & Brahadeeswaran, 2012).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and the nature of its chemical transformations, have been a subject of research. The compound's utility in facilitating the synthesis of complex molecules through reactions like aminomethylation underscores its value in organic synthesis (Kinoshita et al., 1986).
Scientific Research Applications
Nucleophilic Reactions : Methyl p-toluenesulfinate acts as a nucleophile in various chemical reactions. For instance, methyl-p-tolylmethoxysulfonium ion reacts with nucleophiles like tertiary amines, triphenylphosphine, thiophenolate anion, and p-toluenesulfinate anion in varying points of attack. This versatility makes it useful in creating optically active methoxysulfonium ion, which can serve as an optically active methylating agent (Tsumori et al., 1973).
Synthesis of Sulfones : this compound has been used in the synthesis of sulfones and β-ketosulfones, showcasing its role in organic synthesis. For example, 1-butyl-3-methylimidazolium p-toluenesulfinate, a novel task-specific ionic liquid, was synthesized and used as a nucleophile for the reaction with alkyl bromides and phenacyl bromides to prepare sulfones and β-ketosulfones in excellent yields (Kumar & Muthyala, 2011).
Biodiesel Production : It's also found in applications aimed at sustainability, such as acting as a catalyst for biodiesel production from waste cooking oil. A specific study demonstrated that p-toluenesulfonic acid doped polyaniline, likely interacting with this compound, showed promising results as a catalyst for biodiesel production (Niu & Kong, 2015).
Organic Syntheses : Methyl p-tolyl sulfone, which relates to this compound through various reactions, has been used in alkylation and replacement reactions. The product is utilized in the preparation of compounds such as sodium p-toluenesulfinate and dimethyl sulfate (Field & Clark, 2003).
Scavenging Genotoxic Impurities : this compound is involved in the process of scavenging genotoxic impurities from pharmaceutical formulations. For instance, a study described an efficient approach to remove methyl p-toluenesulfonate, a potentially genotoxic impurity, from active pharmaceutical ingredients using various scavengers (Keçili et al., 2013).
Mechanism of Action
Target of Action
Methyl p-toluenesulfinate, also known as Methyl p-toluenesulfonate, is a sulfonate ester It’s known that it reacts with n,n-dimethylaniline .
Mode of Action
It’s known to participate in selective 1-substitution reactions of tetrazole . This suggests that it may interact with its targets through a substitution reaction mechanism.
Biochemical Pathways
It’s known that p-toluenesulfonates may be formed when p-toluenesulfonic acid reacts with methanol, ethanol, or propanol used in the reaction pathway .
Result of Action
It’s known that this compound is a potentially genotoxic impurity in drug substances .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known that the compound has a vapor pressure of 1 mmHg at 20 °C, suggesting that it can volatilize under certain conditions . Additionally, it’s known to be a solid at room temperature, with a melting point of 25-28 °C . These properties suggest that the compound’s action, efficacy, and stability could be influenced by factors such as temperature and pressure.
Safety and Hazards
properties
IUPAC Name |
methyl 4-methylbenzenesulfinate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPLBSPZSIFUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301254899 | |
Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
672-78-6 | |
Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=672-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfinic acid, 4-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301254899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-methylbenzenesulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Methyl p-toluenesulfinate and how does this relate to its use in organic synthesis?
A1: this compound (full name: methyl 4-methylbenzenesulfinate) has the molecular formula C8H10O2S and a molecular weight of 170.24 g/mol. [] While specific spectroscopic data may vary between studies, its structure consists of a methyl sulfinate group (CH3-S(=O)-O-) attached to a toluene moiety where the methyl group is para to the sulfinate substituent. This structure makes it a valuable reagent in organic synthesis. For example, it serves as a precursor to (fluoromethyl)diphenylphosphane oxide, a compound used in Horner−Wittig reactions to synthesize fluoroalkenes. [] It can also undergo enolate condensation reactions to yield α-toluenesulfinyl ketones. []
Q2: How does this compound contribute to understanding stereochemistry in organic reactions?
A2: Research has focused on utilizing this compound to understand reaction mechanisms and stereochemical outcomes. Studies using density functional theory (DFT) calculations showed that the methoxyl–methoxy exchange reaction at the sulfur atom of this compound, catalyzed by trifluoroacetic acid in methanol, proceeds through a stepwise addition-elimination (A–E) mechanism. [] This reaction involves the formation of a high-coordinate sulfurane intermediate and results in stereospecific inversion of configuration at the sulfinyl center. []
Q3: Can spectroscopic techniques be used to determine the absolute configuration of chiral sulfinates like this compound?
A3: Yes, techniques like optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD) can be used to determine the absolute configuration of chiral sulfinates. Studies have successfully used these methods to confirm the absolute configuration of (R)-(+)-methyl p-toluenesulfinate ((R)-(+)-1). [] This approach was further extended to determine the absolute configuration of brassicanal C, a cruciferous phytoalexin, as S. []
Q4: Can this compound be used to synthesize enantiomerically enriched compounds?
A4: Yes, the chiral (S)-(+)-enantiomer of this compound can be used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. For example, (S)-( + )-2-(p-toluenesulfinyl)-2-cyclopentenone, derived from (S)-(+)-methyl p-toluenesulfinate, acts as a precursor for the enantioselective synthesis of 3-substituted cyclopentanones. []
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